molecular formula C19H11Cl3N6 B12218441 7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

Cat. No.: B12218441
M. Wt: 429.7 g/mol
InChI Key: RGUOKKNOULTVMO-UHFFFAOYSA-N
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Description

7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[5,4-d]pyrimidine core, followed by the introduction of the dichlorophenyl and chloromethylphenyl groups through substitution reactions. Common reagents used in these steps include chlorinating agents, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism by which 7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-Dichlorophenyl)-3-phenylpyrazolo[5,4-d]pyrimidine
  • 3-(3-Chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is unique due to the presence of both dichlorophenyl and chloromethylphenyl groups. These groups can impart distinct chemical and biological properties, making the compound a valuable subject for research and development.

Properties

Molecular Formula

C19H11Cl3N6

Molecular Weight

429.7 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-(2,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H11Cl3N6/c1-10-2-4-12(7-15(10)21)28-17-14(8-24-28)19-26-25-18(27(19)9-23-17)13-5-3-11(20)6-16(13)22/h2-9H,1H3

InChI Key

RGUOKKNOULTVMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)Cl)Cl)Cl

Origin of Product

United States

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